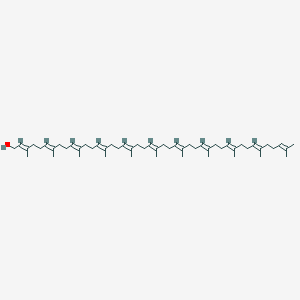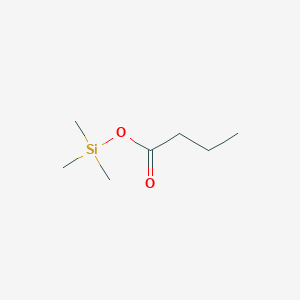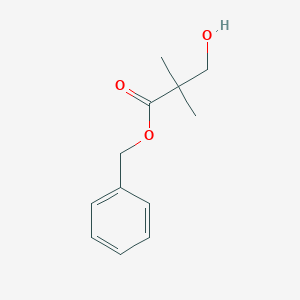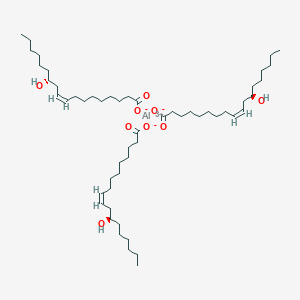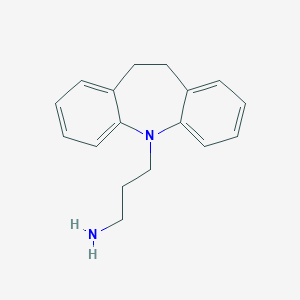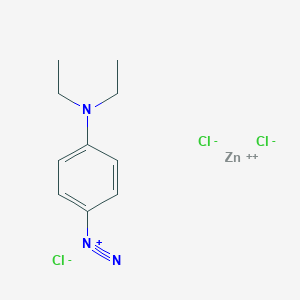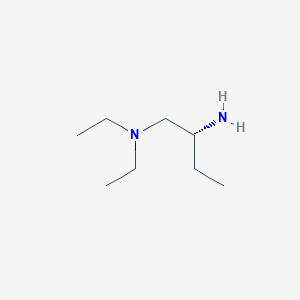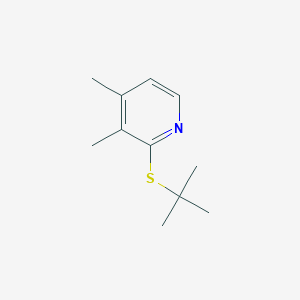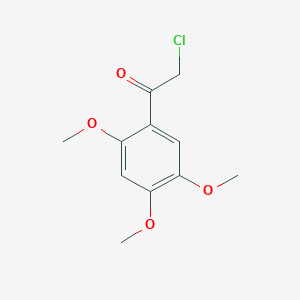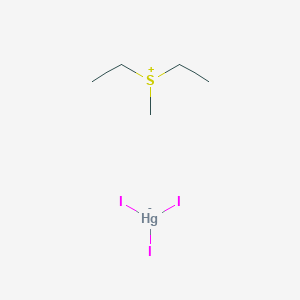
Diethyl(methyl)sulfanium;triiodomercury(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(methyl)sulfanium;triiodomercury(1-) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a complex compound that consists of diethyl(methyl)sulfanium and triiodomercury(1-). This compound is known for its ability to inhibit the growth of bacteria and fungi, making it an important tool in microbiology research.
作用機序
The mechanism of action of diethyl(methyl)sulfanium;triiodomercury(1-) is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi. This disrupts the normal functioning of the cell, leading to cell death. It is also believed to inhibit the activity of certain enzymes, which can further contribute to its antimicrobial activity.
生化学的および生理学的効果
Diethyl(methyl)sulfanium;triiodomercury(1-) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including both gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various species of fungi. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of diethyl(methyl)sulfanium;triiodomercury(1-) is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria and fungi, making it a valuable tool in microbiology research. Additionally, it is relatively easy to synthesize and has a high yield. However, there are also some limitations to its use. It can be toxic to living organisms, and care must be taken when handling it. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on diethyl(methyl)sulfanium;triiodomercury(1-). One area of research could be to further explore its mechanism of action and how it interacts with bacterial and fungal cells. Another area of research could be to investigate its potential use in the treatment of various diseases, particularly those caused by bacteria and fungi. Additionally, research could be conducted to develop new and more effective antimicrobial agents based on the structure of diethyl(methyl)sulfanium;triiodomercury(1-).
合成法
The synthesis of diethyl(methyl)sulfanium;triiodomercury(1-) involves the reaction of diethyl(methyl)sulfanium iodide with mercuric iodide in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the resulting compound is purified through a series of filtration and washing steps. The yield of the compound is typically high, and the purity is also good.
科学的研究の応用
Diethyl(methyl)sulfanium;triiodomercury(1-) has been widely used in scientific research, particularly in microbiology and biochemistry. It is commonly used as an antimicrobial agent in the laboratory to inhibit the growth of bacteria and fungi. It has also been used in the synthesis of various organic compounds, such as heterocyclic compounds and peptides. Additionally, it has been used as a catalyst in various chemical reactions.
特性
CAS番号 |
19481-39-1 |
|---|---|
製品名 |
Diethyl(methyl)sulfanium;triiodomercury(1-) |
分子式 |
C5H13HgI3S |
分子量 |
686.53 g/mol |
IUPAC名 |
diethyl(methyl)sulfanium;triiodomercury(1-) |
InChI |
InChI=1S/C5H13S.Hg.3HI/c1-4-6(3)5-2;;;;/h4-5H2,1-3H3;;3*1H/q+1;+2;;;/p-3 |
InChIキー |
SNKLWBLLEZUVFN-UHFFFAOYSA-K |
SMILES |
CC[S+](C)CC.I[Hg-](I)I |
正規SMILES |
CC[S+](C)CC.I[Hg-](I)I |
同義語 |
Diethylmethylsulfonium iodide mercuric iodide addition compound |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



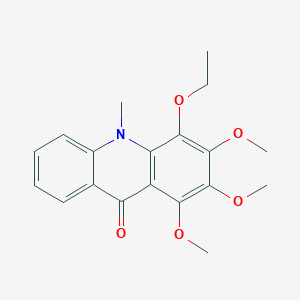
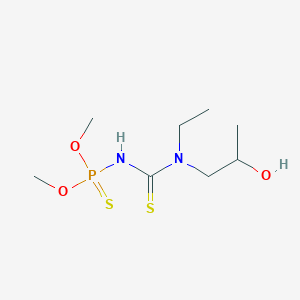
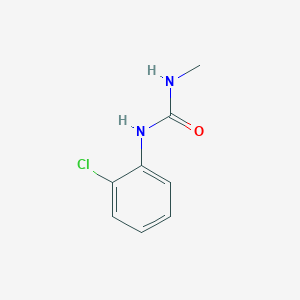
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
